molecular formula C11H12N2O2 B12276064 Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B12276064
M. Wt: 204.22 g/mol
InChI Key: QBJMEFWTAMVWSF-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring, with methyl groups at the 2 and 5 positions and a carboxylate ester at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyridine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 2 and 5 positions and the ester group at the 3 position can affect its interactions with biological targets and its overall stability .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-5-4-6-9-12-8(2)10(13(7)9)11(14)15-3/h4-6H,1-3H3

InChI Key

QBJMEFWTAMVWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C(=O)OC)C

Origin of Product

United States

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